molecular formula C19H23N3O3 B3326056 Lacosamide impurity I [EP] CAS No. 2295925-90-3

Lacosamide impurity I [EP]

Cat. No. B3326056
CAS RN: 2295925-90-3
M. Wt: 341.4 g/mol
InChI Key: ZQCXWSUNHXERLO-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lacosamide impurity I [EP], also known as (2R)-N-Benzyl-2-[(benzylcarbamoyl)amino]-3-methoxypropanamide, is a compound related to Lacosamide, an antiepileptic drug . It is used as a reference standard in laboratory tests .


Synthesis Analysis

An improved synthesis of Lacosamide with high purity has been developed. Critical parameters of each step were identified as well as the impurities generated .


Molecular Structure Analysis

The molecular formula of Lacosamide impurity I [EP] is C19H23N3O3, and its molecular weight is 341.4 . The IUPAC name is (2R)-N-Benzyl-2-[(benzylcarbamoyl)amino]-3-methoxypropanamide .


Chemical Reactions Analysis

The key step in the synthesis of Lacosamide is the stereospecific allyl cyanate-to-isocyanate rearrangement, which proceeds with chirality transfer . The enantiopure starting material for the rearrangement step was accessed from ethyl L-lactate .


Physical And Chemical Properties Analysis

Lacosamide impurity I [EP] is a pharmaceutical primary standard. It is stored at a temperature of 2-8°C . The InChI key is ZEWWJSJMNBJIKR-CYBMUJFWSA-N .

Mechanism of Action

Mode of Action

Unlike traditional sodium channel blockers that affect fast inactivation, Lacosamide selectively enhances sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function .

Pharmacokinetics

Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The pharmacokinetic profile of Lacosamide is consistent in healthy subjects and across different patient populations studied . Lacosamide elimination from plasma occurs with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The molecular and cellular effects of Lacosamide’s action result in the stabilization of hyperexcitable neuronal membranes, leading to a decrease in the frequency of seizures . This makes Lacosamide a potent anticonvulsant compound .

Action Environment

The action, efficacy, and stability of Lacosamide can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach . Additionally, its metabolism and elimination can be influenced by the function of the liver and kidneys . Therefore, care should be taken when using Lacosamide in patients with renal or hepatic impairment .

Safety and Hazards

Lacosamide is well tolerated; the most common adverse events were dizziness, nausea, and vomiting . A total of 13% of all patients prescribed with Lacosamide was withdrawn due to the occurrence of adverse effects .

Future Directions

Lacosamide is used together with other medications to treat partial-onset seizures in adults and children with epilepsy . It is marketed under the trade name Vimpat . The efficacy of Lacosamide as an adjunctive treatment in adults with refractory epilepsy has been demonstrated in clinical trials .

properties

IUPAC Name

(2R)-N-benzyl-2-(benzylcarbamoylamino)-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-25-14-17(18(23)20-12-15-8-4-2-5-9-15)22-19(24)21-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,23)(H2,21,22,24)/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCXWSUNHXERLO-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide

CAS RN

2295925-90-3
Record name (2R)-N-Benzyl-2-((benzylcarbamoyl)amino)-3-methoxypropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2295925903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-N-BENZYL-2-((BENZYLCARBAMOYL)AMINO)-3-METHOXYPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T4GA2BW58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lacosamide impurity I [EP]
Reactant of Route 2
Reactant of Route 2
Lacosamide impurity I [EP]
Reactant of Route 3
Reactant of Route 3
Lacosamide impurity I [EP]
Reactant of Route 4
Reactant of Route 4
Lacosamide impurity I [EP]
Reactant of Route 5
Reactant of Route 5
Lacosamide impurity I [EP]
Reactant of Route 6
Reactant of Route 6
Lacosamide impurity I [EP]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.